9-[4-(4-Bromophenoxy)butyl]carbazole

OLED Photoluminescence Solid-State Emission

9-[4-(4-Bromophenoxy)butyl]carbazole (molecular formula C22H20BrNO; molecular weight 394.3 g/mol) is a brominated carbazole derivative that serves as a critical synthetic intermediate (synthon) for advanced organic electronics research, particularly in the development of organic light-emitting diode (OLED) materials. The compound consists of three distinct structural modules: an electron-rich carbazole core that provides inherent hole-transport properties, a flexible butyl (C4) aliphatic spacer, and a terminal 4-bromophenoxy moiety where the bromine atom functions as a reactive handle for Suzuki-Miyaura, Ullmann, and other palladium-catalyzed cross-coupling reactions.

Molecular Formula C22H20BrNO
Molecular Weight 394.3 g/mol
Cat. No. B5126894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[4-(4-Bromophenoxy)butyl]carbazole
Molecular FormulaC22H20BrNO
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCOC4=CC=C(C=C4)Br
InChIInChI=1S/C22H20BrNO/c23-17-11-13-18(14-12-17)25-16-6-5-15-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-4,7-14H,5-6,15-16H2
InChIKeyYMFTUXSZSBTVDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-[4-(4-Bromophenoxy)butyl]carbazole for OLED Materials Research: Compound Profile and Procurement Considerations


9-[4-(4-Bromophenoxy)butyl]carbazole (molecular formula C22H20BrNO; molecular weight 394.3 g/mol) is a brominated carbazole derivative that serves as a critical synthetic intermediate (synthon) for advanced organic electronics research, particularly in the development of organic light-emitting diode (OLED) materials [1]. The compound consists of three distinct structural modules: an electron-rich carbazole core that provides inherent hole-transport properties, a flexible butyl (C4) aliphatic spacer, and a terminal 4-bromophenoxy moiety where the bromine atom functions as a reactive handle for Suzuki-Miyaura, Ullmann, and other palladium-catalyzed cross-coupling reactions [1]. This modular architecture enables researchers to construct donor-acceptor (D-A) type bipolar host materials and multifunctional charge-transport layers with tailored HOMO/LUMO energy levels, essential for phosphorescent OLED (PhOLED) device optimization [1]. The compound is classified as an OLED material intermediate and research-use-only building block [1].

9-[4-(4-Bromophenoxy)butyl]carbazole: Why In-Class Carbazole Derivatives Cannot Be Interchanged Without Performance Consequences


Carbazole derivatives cannot be generically substituted in OLED material synthesis because the spacer length, terminal functional group, and substitution position critically govern photophysical output and device efficiency. A direct comparator study demonstrates that altering the alkyl spacer from a butyl (C4) to a hexyl (C6) chain — the difference between 9-[4-(4-bromophenoxy)butyl]carbazole and 6-(4-bromophenoxy)hexyl carbazole — produces fundamentally distinct solid-state luminescence behavior [1]. Similarly, substituting the bromophenoxy terminus with a direct bromophenyl attachment eliminates the flexible ether linkage, substantially modifying molecular conformation, thermal properties, and the achievable morphologies in thin-film device fabrication [2]. The specific butyl-phenoxy architecture of the target compound provides a unique balance of solubility, processability, and synthetic versatility that alternative carbazole bromides (e.g., 9-(4-bromophenyl)carbazole, 9-(3-bromophenyl)carbazole, or 3,6-dibromo-9-(4-bromophenyl)carbazole) cannot replicate without altering the resulting material's optoelectronic performance [2]. The quantitative evidence below establishes exactly where and why this specific compound differentiates from its closest analogs.

9-[4-(4-Bromophenoxy)butyl]carbazole: Quantitative Differentiation Evidence for Scientific Procurement


Alkyl Spacer Length Determines Solid-State Photoluminescence Efficiency: C4-Butyl vs C6-Hexyl

The length of the alkyl spacer linking the carbazole core to the bromophenoxy terminus is a critical determinant of solid-state photophysical performance. A directly comparable analog — 6-(4-bromophenoxy)hexyl carbazole, differing only in having a C6 hexyl chain instead of the C4 butyl chain in the target compound — has been rigorously characterized in the primary literature [1]. This analog exhibits strong white photoluminescence with a total emission efficiency of 72.6% and a phosphorescence quantum yield (ΦP) of 39.5% [1]. These quantitative values establish a performance benchmark for bromophenoxy-alkyl-carbazole systems; altering the spacer length from C6 to C4 (as in the target compound) is expected to modulate molecular packing, intermolecular interactions, and consequently the resulting photoluminescence characteristics due to changes in conformational flexibility and solid-state organization [1].

OLED Photoluminescence Solid-State Emission

Phenoxy Ether Linkage vs Direct Bromophenyl Attachment: Structural Differentiation in Carbazole Building Blocks

The 4-bromophenoxy group in the target compound is connected via a butyl spacer and an ether oxygen linkage, distinguishing it from simpler carbazole bromides such as 9-(4-bromophenyl)carbazole where the bromophenyl group attaches directly to the carbazole nitrogen without a spacer or ether bridge [1][2]. This structural distinction is functionally significant: the flexible butyl-phenoxy chain modulates solubility and processability while enabling fine-tuning of thermal properties and morphological stability in the final material [1]. In contrast, direct N-aryl bromides (e.g., 9-(4-bromophenyl)carbazole) lack the flexible ether linkage and produce materials with different film-forming characteristics and molecular packing behaviors [2]. The terminal bromine atom on the phenoxy group serves as a reactive handle for Suzuki and Ullmann cross-coupling reactions, enabling researchers to attach various electron-accepting groups to create donor-acceptor (D-A) architectures with precisely tailored HOMO/LUMO energy levels [1].

OLED Host Materials Molecular Engineering

Single Reactive Bromine Site vs Polybrominated Carbazole Derivatives: Synthetic Utility Comparison

The target compound features a single bromine atom located exclusively on the terminal phenoxy group, making it a monofunctional building block for precise, site-selective cross-coupling reactions [1]. This contrasts with polybrominated carbazole derivatives such as 3,6-dibromo-9-(4-bromophenyl)carbazole, which contain multiple reactive sites (three bromine atoms at the 3,6-positions of the carbazole core plus a bromophenyl terminus) . The single-site reactivity of 9-[4-(4-bromophenoxy)butyl]carbazole enables controlled, sequential synthetic elaboration without competing side reactions that can compromise product purity and yield [1]. In bifunctional D-A host design, the bromine atom serves as the exclusive coupling site for attaching electron-accepting moieties (e.g., triazine, pyridine, or oxadiazole derivatives) via Suzuki-Miyaura cross-coupling, while the carbazole core retains its intrinsic hole-transport character unmodified [1].

OLED Cross-Coupling Suzuki-Miyaura

Environmentally Benign N-Alkylation Synthesis Route Applicable to 9-[4-(4-Bromophenoxy)butyl]carbazole

The synthesis of 9-[4-(4-bromophenoxy)butyl]carbazole via N-alkylation of carbazole can be accomplished using an atom-economical, environmentally benign methodology recently reported for N-substituted carbazoles [1]. This protocol achieves product formation in 90–120 minutes under mild conditions, offering a sustainable synthetic alternative to traditional methods that require harsh reagents or generate substantial waste [1]. The approach is broadly applicable to diverse N-alkyl carbazole derivatives and has been validated in Green Chemistry, demonstrating the feasibility of producing compounds like the target molecule with improved environmental footprint and reduced purification demands [1]. In contrast, the widely used Williamson ether synthesis route for analogous compounds (proposed in vendor documentation) involves K₂CO₃/DMF at 80°C with expected yields of 68–72%, reflecting a less atom-economical process with lower projected efficiency .

Green Chemistry Carbazole Synthesis N-Alkylation

Carbazole Core Electronic Properties: Hole Transport and Triplet Energy Baseline

The unsubstituted carbazole core confers intrinsic electronic properties that serve as the baseline for all carbazole-derived OLED materials. Carbazole derivatives are ubiquitous in organic electronics due to their combination of relatively low cost, chemical and thermal stability, and good hole transport properties, along with tunable electronic structure [1]. The carbazole unit provides inherent hole transport characteristics and a sufficiently high triplet energy level (ET) — typically >2.6 eV for the unmodified core — to serve as an efficient host for blue, green, and red phosphorescent emitters [1][2]. Hole mobility values for carbazole-based systems can reach 10⁻³ cm² V⁻¹ s⁻¹ in optimized materials, though mobility is highly dependent on side-chain conformation rather than solely HOMO energy level [3]. The 9-[4-(4-bromophenoxy)butyl] substitution pattern preserves the intact carbazole π-system without introducing electron-withdrawing or electron-donating perturbations directly onto the aromatic core, thereby maintaining the favorable electronic characteristics of the parent carbazole while providing the synthetic handle needed for further elaboration [1].

OLED Hole Transport Triplet Energy

9-[4-(4-Bromophenoxy)butyl]carbazole: Validated Application Scenarios for OLED Materials Research


Synthesis of Bipolar Host Materials for Phosphorescent OLEDs (PhOLEDs)

This compound is explicitly designed as a synthon for constructing bipolar host materials in PhOLEDs [1]. The intact carbazole core provides the hole-transporting (electron-donating) component, while the terminal bromine atom enables Suzuki-Miyaura cross-coupling with boronic acid-functionalized electron-accepting moieties (e.g., triazine, pyrimidine, oxadiazole, or cyano-substituted aryl groups). This creates donor-acceptor (D-A) type molecules with balanced charge transport and tailored HOMO/LUMO energy levels essential for efficient exciton confinement and high external quantum efficiency (EQE) in red, green, and blue phosphorescent devices [1]. The flexible butyl-phenoxy spacer provides additional solubility and morphological control advantages for solution-processed device fabrication [1].

Construction of Hole-Transport Layer (HTL) Precursors and Intermediates

Carbazole derivatives are widely employed as hole-transport materials (HTMs) in OLEDs due to their favorable hole mobility and thermal stability [1]. 9-[4-(4-Bromophenoxy)butyl]carbazole serves as a key intermediate for synthesizing more elaborate HTL materials [1]. The bromophenoxy terminus can be elaborated via cross-coupling to incorporate triphenylamine, additional carbazole units, or other electron-rich moieties that enhance hole mobility and improve film-forming properties. The C4 spacer between the carbazole core and functional terminus modulates molecular packing to prevent crystallization during device operation, a critical requirement for long-term OLED stability [1].

Synthesis of Solution-Processable OLED Emitter Precursors

The flexible butyl-phenoxy chain in this compound enhances solubility in common organic solvents (e.g., toluene, chlorobenzene, THF) compared to rigid, fully conjugated carbazole derivatives [1]. This property makes the target compound and its downstream derivatives particularly suitable for solution-processed OLED fabrication techniques, including spin-coating, inkjet printing, and roll-to-roll manufacturing [1]. For procurement purposes, researchers pursuing solution-processable device architectures should prioritize this compound over direct N-aryl carbazole bromides (e.g., 9-(4-bromophenyl)carbazole) that lack flexible spacer elements and exhibit poorer solubility characteristics [1].

Synthesis of Carbazole-Containing Polymers and Dendrimers

The monofunctional bromophenoxy terminus provides a single, well-defined reactive site for incorporation into polymeric or dendritic architectures without risking crosslinking or uncontrolled branching that can occur with polybrominated carbazole derivatives [1]. Researchers developing carbazole-based conjugated polymers for OLEDs or organic photovoltaics (OPVs) can use this compound as a side-chain precursor or end-capping agent. The butyl spacer provides sufficient flexibility to maintain polymer solubility and processability while preserving the electronic communication between the carbazole unit and the polymer backbone [1]. This application scenario leverages the compound's single-site reactivity as a key differentiation from dibromo- or tribromo-carbazole alternatives [1].

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